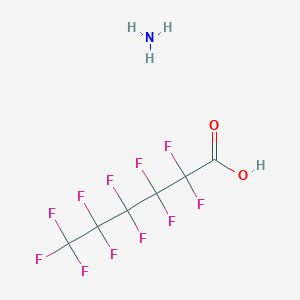

Ammonium undecafluorohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium undecafluorohexanoate is a chemical compound with the molecular formula C6H4F11NO2. It is an ammonium salt derived from undecafluorohexanoic acid, which belongs to the class of perfluoroalkyl substances. These compounds are known for their stability and resistance to degradation, making them useful in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium undecafluorohexanoate can be synthesized through the neutralization of undecafluorohexanoic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the ammonium salt and water. The reaction is as follows:

C6H4F11COOH+NH4OH→C6H4F11COONH4+H2O

Industrial Production Methods: Industrial production of this compound involves large-scale neutralization processes, often carried out in reactors designed for continuous production. The reaction conditions are carefully controlled to ensure complete neutralization and high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium undecafluorohexanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents, including strong bases and nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the ammonium ion with other nucleophiles.

Electrophilic Substitution: Strong electrophiles can react with the fluorinated carbon chain, although these reactions are less common due to the stability of the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce sodium undecafluorohexanoate .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C6H4F11NO2

- CAS Number : 21615-47-4

- Molecular Weight : 300.09 g/mol

APFHx belongs to a class of compounds known as perfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds, imparting unique properties such as hydrophobicity and oleophobicity.

Industrial Applications

- Surfactants and Emulsifiers

- Fluorotelomer Production

- Food Packaging

- Aerospace and Automotive Industries

Environmental Applications

- Wastewater Treatment

- Soil Remediation

Acute Toxicity Studies

- In studies conducted on rats, the LD50 for ammonium PFHxA was established at greater than 2000 mg/kg body weight, indicating low acute toxicity through dermal exposure .

Reproductive and Developmental Toxicity

- A perinatal/postnatal reproduction toxicity study indicated adverse effects on offspring when exposed to ammonium PFHxA during gestation, suggesting potential developmental risks associated with this compound .

Case Study 1: Fluorotelomer Production

A study by Wang et al. (2013) highlighted the effectiveness of this compound as a substitute for traditional fluorotelomer production methods. The research demonstrated that using APFHx resulted in similar performance characteristics while potentially reducing environmental impact due to lower bioaccumulation potential.

Case Study 2: Wastewater Treatment Efficacy

In a pilot study conducted on wastewater treatment facilities, the introduction of this compound showed promise in reducing concentrations of longer-chain PFAS compounds. The results indicated a significant reduction in overall PFAS levels post-treatment, suggesting APFHx's utility in environmental remediation efforts .

Mécanisme D'action

The primary mechanism of action of ammonium undecafluorohexanoate lies in its surfactant properties. It reduces surface tension and enhances wetting capabilities, making it effective in applications such as fire-fighting foams. The compound’s stability and resistance to degradation also contribute to its effectiveness in various industrial applications.

Comparaison Avec Des Composés Similaires

- Sodium undecafluorohexanoate

- Potassium undecafluorohexanoate

- Perfluorooctanoic acid

- Perfluorooctane sulfonate

Comparison: Ammonium undecafluorohexanoate is unique due to its ammonium ion, which imparts different solubility and reactivity characteristics compared to its sodium and potassium counterparts. Additionally, its shorter carbon chain compared to perfluorooctanoic acid and perfluorooctane sulfonate results in different environmental and biological behaviors .

Activité Biologique

Ammonium undecafluorohexanoate, a perfluoroalkyl substance (PFAS), is derived from undecafluorohexanoic acid and has garnered attention due to its unique biological activity and potential applications in various fields, including chemistry, biology, and medicine. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

This compound has the molecular formula C6H4F11NO2 and is characterized by its stability and resistance to degradation. It is primarily used as a surfactant in various chemical processes due to its ability to lower surface tension, making it effective in applications such as fire-fighting foams and coatings.

The biological activity of this compound is largely attributed to its surfactant properties. It interacts with biological membranes, potentially altering membrane integrity and function. This interaction can lead to various cellular responses, including inflammation and changes in cellular permeability.

Biological Activity Overview

-

Toxicological Effects :

- Studies have indicated that this compound may exhibit toxicity in biological systems. For instance, repeated oral exposure in animal models has shown mild effects on red blood cell parameters and liver function at higher doses .

- A no-observed-adverse-effect level (NOAEL) of 20 mg/kg body weight/day was established based on observed microscopic lesions in nasal tissue at higher doses .

- Absorption and Distribution :

- Environmental Persistence :

Case Studies

Several case studies highlight the environmental and biological implications of this compound:

-

Case Study 1: Contamination from Firefighting Foams :

In areas where aqueous film-forming foams (AFFFs) containing PFAS were used, elevated levels of this compound were detected in groundwater. Monitoring efforts revealed that these compounds could migrate through soil and contaminate drinking water sources . -

Case Study 2: Toxicological Assessment :

A study involving the administration of this compound to laboratory animals demonstrated significant alterations in liver enzyme levels at high exposure doses. These findings suggest potential hepatic toxicity associated with prolonged exposure .

Table 1: Toxicological Findings from Animal Studies

| Study Reference | Dose (mg/kg bw/day) | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|---|

| DuPont et al., 2007 | 0, 20, 100, 500 | Mild decrease in red blood parameters; liver changes | 20 |

| Chengelis et al., 2009 | 0, 50, 200 | Liver weight increase; slight blood parameter changes | 50 |

Table 2: Environmental Persistence Characteristics

| Compound | Persistence | Bioaccumulation Potential | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Mild |

| Perfluorooctanoic Acid (PFOA) | Very High | High | Severe |

Propriétés

Numéro CAS |

21615-47-4 |

|---|---|

Formule moléculaire |

C6HF11O2.H3N C6H4F11NO2 |

Poids moléculaire |

331.08 g/mol |

Nom IUPAC |

azanium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate |

InChI |

InChI=1S/C6HF11O2.H3N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);1H3 |

Clé InChI |

OWCNWICUDXNCTI-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |

SMILES canonique |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

Key on ui other cas no. |

21615-47-4 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.